
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium typically involves multiple steps. The starting materials are carefully chosen to ensure the correct stereochemistry and incorporation of deuterium atoms. Common synthetic routes may include:
Step 1: Protection of functional groups to prevent unwanted reactions.
Step 2: Introduction of the acetamido group through acylation reactions.
Step 3: Incorporation of deuterium atoms via deuterated reagents.
Step 4: Formation of the sulfanylpropanoate moiety through thiol-ene reactions.
Step 5: Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions at the acetamido or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biology, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of labeled biomolecules.
Medicine
In medicine, the compound may have potential as a drug candidate or as a tool for studying metabolic pathways.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(2R)-2-acetamido-3-hydroxyethylsulfanylpropanoate: Lacks deuterium atoms.
(2R)-2-acetamido-3-(2-hydroxyethyl)sulfanylpropanoate: Similar structure but different stereochemistry.
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylbutanoate: Different carbon chain length.
Uniqueness
The presence of deuterium atoms in (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium makes it unique, as deuterium can influence the compound’s stability, reactivity, and interactions with biological systems.
属性
分子式 |
C19H36N2O4S |
|---|---|
分子量 |
392.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 |
InChI 键 |
XLGHARKAPCCVFZ-XAEDZKCESA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
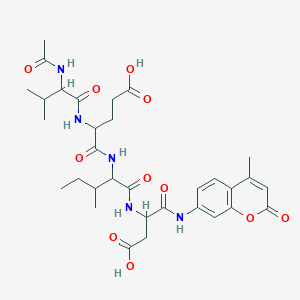

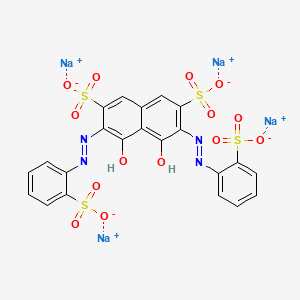

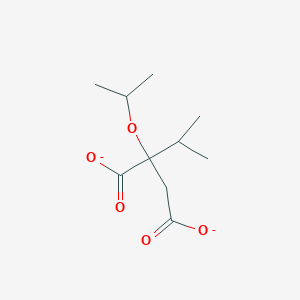
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)

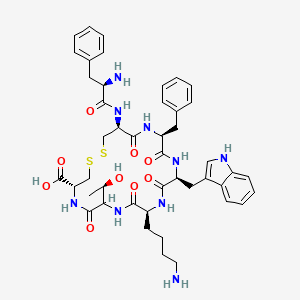
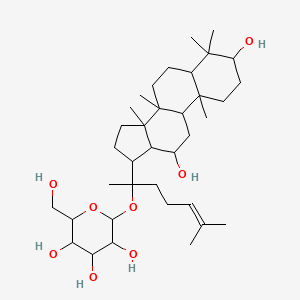
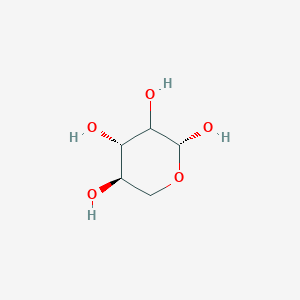

![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

